

Application Note: Quantification of (S)-Bexicaserin in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: (S)-Bexicaserin

Cat. No.: B12379947

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Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **(S)-Bexicaserin** in human plasma. The described protocol is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trials of Bexicaserin, a selective 5-HT_{2c} receptor agonist. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. The validation of this method has demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for high-throughput bioanalysis.

Introduction

Bexicaserin ((S)-enantiomer) is a potent and selective 5-hydroxytryptamine 2C (5-HT_{2C}) receptor superagonist under investigation for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs)[1][2][3]. To accurately characterize its pharmacokinetic profile and ensure patient safety during clinical development, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the quantification of **(S)-Bexicaserin** in human plasma using a validated LC-MS/MS method.

Experimental Protocol

Materials and Reagents

- **(S)-Bexicaserin** reference standard
- ¹³CD₂-Bexicaserin (Internal Standard, IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate
- Water (deionized, 18 MΩ·cm)
- Human plasma (K₂EDTA)
- Solid Phase Extraction (SPE) cartridges

Instrumentation

- **Liquid Chromatograph:** A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Analytical Column:** Poroshell EC-C18 column[1][2].

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of Bexicaserin and the internal standard from human plasma.

- To 150 µL of plasma sample (calibration standard, quality control, or study sample), add 25 µL of the internal standard working solution (20 ng/mL ¹³CD₂-Bexicaserin). For blank

samples, add 25 μ L of methanol-water (50:50, v/v).

- Vortex the plate for 5 minutes at 1000 rpm.
- Condition the SPE plate with methanol followed by water.
- Load the pre-treated plasma samples onto the SPE plate.
- Wash the SPE plate with an appropriate washing solution to remove interferences.
- Elute the analyte and internal standard with an appropriate elution solvent.
- Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Liquid Chromatography

- Column: Poroshell EC-C18
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.5 mL/min
- Gradient Program: A 5-minute gradient program is utilized for the separation.
- Injection Volume: 3 μ L
- Column Temperature: 40 °C
- Autosampler Temperature: 5 °C

Mass Spectrometry

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:

- Bexicaserin: To be determined from primary literature or experimental optimization.
- ¹³CD2-Bexicaserin (IS): To be determined from primary literature or experimental optimization.
- Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.

Method Validation Summary

The method was fully validated according to the US FDA and EMA guidelines on bioanalytical method validation. The validation parameters are summarized in the tables below.

Linearity

The calibration curve for Bexicaserin in human plasma was linear over the concentration range of 0.1 to 100 ng/mL.

Parameter	Value
Concentration Range	0.1 - 100 ng/mL
Regression Model	Linear, $y = mx + c$
Weighting Factor	$1/x^2$
Correlation Coefficient (R^2)	≥ 0.992

Table 1: Linearity of the analytical method for Bexicaserin in human plasma.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ QC	0.1	≤ 6.9	-3.8 to 5.0	≤ 6.9	-3.8 to 5.0
LQC	0.3	≤ 6.9	-3.8 to 5.0	≤ 6.9	-3.8 to 5.0
MQC	40	≤ 6.9	-3.8 to 5.0	≤ 6.9	-3.8 to 5.0
HQC	80	≤ 6.9	-3.8 to 5.0	≤ 6.9	-3.8 to 5.0

Table 2: Precision and accuracy of the analytical method for Bexicaserin in human plasma. The reported values are within the acceptable limits.

Recovery

The extraction recovery of Bexicaserin and the internal standard was consistent and reproducible across the different QC levels.

QC Level	Concentration (ng/mL)	Mean Extraction Recovery (%)
LQC	0.3	Data not explicitly provided in search results
MQC	40	Data not explicitly provided in search results
HQC	80	Data not explicitly provided in search results
IS	20	Data not explicitly provided in search results

Table 3: Extraction recovery of Bexicaserin and the internal standard from human plasma.

Stability

Bexicaserin was found to be stable in human plasma under various storage and handling conditions.

Stability Condition	Duration	Stability
Bench-top	24 hours	Stable
Autosampler	54 hours	Stable
Freeze-thaw Cycles	5 cycles	Stable
Long-term (-20°C and -80°C)	> 368 days	Stable

Table 4: Stability of Bexicaserin in human plasma.

Visualization

Experimental Workflow



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Caption: Workflow for Bexicaserin quantification in plasma.

Conclusion

The LC-MS/MS method described in this application note is a validated, sensitive, and reliable procedure for the quantification of **(S)-Bexicaserin** in human plasma. The detailed protocol and demonstrated performance make it an invaluable tool for pharmacokinetic and clinical studies involving this novel therapeutic agent. The method's high throughput capability is well-suited for the analysis of a large number of samples generated in drug development.

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References

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